molecular formula C8H14O2 B12368711 cis-3-Hexenyl Acetate-d2

cis-3-Hexenyl Acetate-d2

Cat. No.: B12368711
M. Wt: 144.21 g/mol
InChI Key: NPFVOOAXDOBMCE-IMZGHRNZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Hexenyl Acetate-d2 typically involves the esterification of cis-3-Hexen-1-ol with acetic acid in the presence of a deuterium source. The reaction is catalyzed by strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using distillation or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: cis-3-Hexenyl Acetate-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

cis-3-Hexenyl Acetate-d2 can be compared with other similar compounds such as:

Uniqueness: The uniqueness of this compound lies in its stable isotope labeling, which allows for precise tracing and quantification in scientific studies. This makes it a valuable tool in research applications where understanding the fate and transformation of the compound is crucial .

Properties

Molecular Formula

C8H14O2

Molecular Weight

144.21 g/mol

IUPAC Name

[(Z)-3,4-dideuteriohex-3-enyl] acetate

InChI

InChI=1S/C8H14O2/c1-3-4-5-6-7-10-8(2)9/h4-5H,3,6-7H2,1-2H3/b5-4-/i4D,5D

InChI Key

NPFVOOAXDOBMCE-IMZGHRNZSA-N

Isomeric SMILES

[2H]/C(=C(\[2H])/CCOC(=O)C)/CC

Canonical SMILES

CCC=CCCOC(=O)C

Origin of Product

United States

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